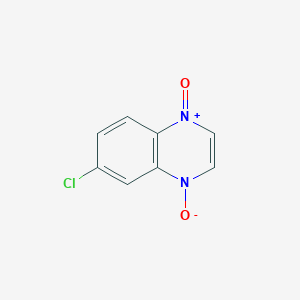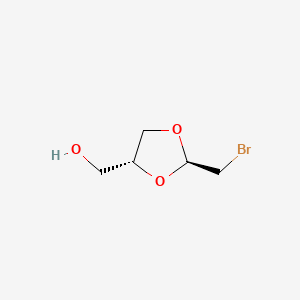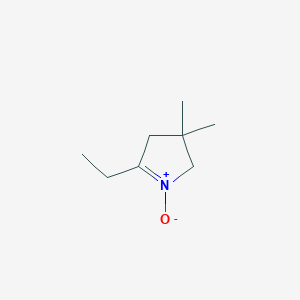
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a keto group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with an amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds
Scientific Research Applications
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.
Indole: Contains a fused benzene and pyrrole ring, known for its biological activities.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Uniqueness
5-Ethyl-3,3-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is unique due to its specific substitution pattern and the presence of a keto group
Properties
CAS No. |
6931-14-2 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-ethyl-3,3-dimethyl-1-oxido-2,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C8H15NO/c1-4-7-5-8(2,3)6-9(7)10/h4-6H2,1-3H3 |
InChI Key |
RQPIFSHBHVMTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](CC(C1)(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


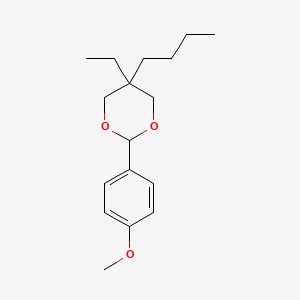
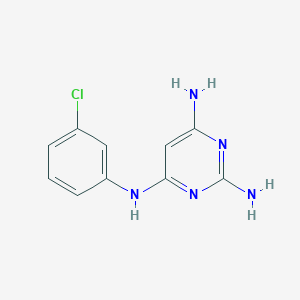
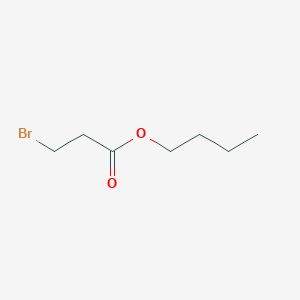
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
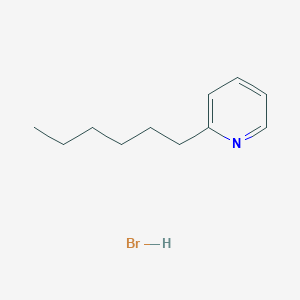

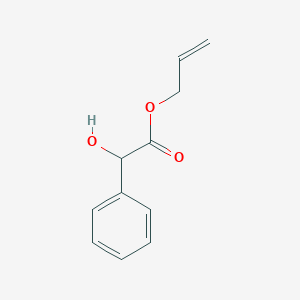
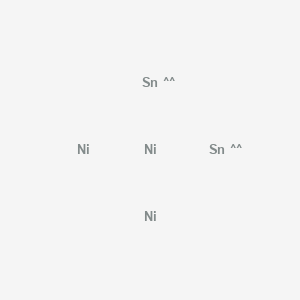
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
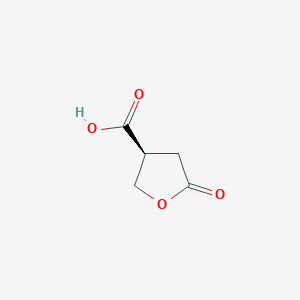
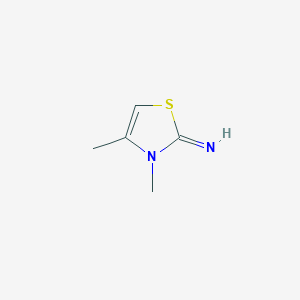
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
